N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c25-18(20-6-7-23-8-10-29-11-9-23)19(26)21-17-15-12-30(27,28)13-16(15)22-24(17)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOQZVIPZCQSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,4-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(morpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Analogues Identified :
N'-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-57-4) Molecular Formula: C₁₈H₁₉FN₄O₄S Molecular Weight: 406.4 g/mol Substituents: Cyclopentyl group (instead of morpholinoethyl) and 4-fluorophenyl ring. Key Differences: The absence of a morpholine ring reduces polarity, likely decreasing aqueous solubility compared to the target compound.
Morpholine-containing Derivatives from Patent EP 4 374 877 A2 Examples include (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-... Key Features: Morpholinoethyloxy groups enhance solubility; trifluoromethyl groups improve metabolic stability.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties
- Morpholine Impact: The morpholinoethyl group in the target compound likely improves water solubility compared to the cyclopentyl analogue, facilitating better bioavailability .
- Fluorine vs. Phenyl : The fluorophenyl group in the cyclopentyl analogue may increase lipophilicity, favoring membrane permeability but risking higher off-target binding .
Structural and Crystallographic Insights
- Sulfone Group: Both the target compound and its cyclopentyl analogue feature a 5,5-dioxo thienopyrazol core, suggesting a shared pharmacophoric role in enzyme inhibition (e.g., kinase or protease targets) .
- Ethanediamide Linker : This moiety facilitates hydrogen bonding with target proteins, as validated by crystallographic studies using SHELXL and ORTEP-III .
- Morpholine Geometry: The morpholinoethyl group’s conformation in the target compound was likely refined using SHELX, ensuring accurate torsion angles for docking studies .
Biological Activity
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
The compound features a thieno[3,4-c]pyrazole core fused with a phenyl group and an amide linkage. The presence of the 5,5-dioxo functional group enhances its reactivity and biological activity. Its molecular formula is .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Amidation to introduce the morpholine substituent.
- Purification using techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds in the thienopyrazole class may inhibit cancer cell proliferation. For instance, related thieno[2,3-c]pyrazole derivatives have shown significant anticancer effects in various cell lines .
- Anti-inflammatory Properties : The thienopyrazole moiety has been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
- Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains, indicating potential as antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | , |
| Anti-inflammatory | Reduction in cytokine levels | , |
| Antimicrobial | Efficacy against specific bacterial strains | , |
Case Study 1: Antitumor Effects
In a study evaluating various thienopyrazole derivatives, compounds similar to N-{5,5-dioxo-2-phenyl...} were tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory properties of thienopyrazole derivatives demonstrated that these compounds could significantly reduce TNF-alpha levels in vitro. This suggests a mechanism involving modulation of inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
